6-(2-Phenylvinyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2-Phenylvinyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains a triazole and thiadiazole ring fused together. These types of compounds are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Phenylvinyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide to form 1,2,4-triazole-3-thione.
Formation of the Thiadiazole Ring: The triazole-3-thione can then be reacted with appropriate alkyl halides to form the fused thiadiazole ring.
Introduction of the Phenylvinyl Group: This step involves the reaction of the intermediate with styrene derivatives under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(2-Phenylvinyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to the inhibition of microbial growth or cancer cell proliferation. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Known for their antifungal and antimicrobial properties.
Thiadiazole Derivatives: Studied for their potential anticancer activities.
Uniqueness
What sets 6-(2-Phenylvinyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is the combination of the triazole and thiadiazole rings, along with the phenylvinyl and propylsulfanyl groups. This unique structure could lead to distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H16N4S2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
6-[(E)-2-phenylethenyl]-3-(propylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H16N4S2/c1-2-10-20-11-13-16-17-15-19(13)18-14(21-15)9-8-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3/b9-8+ |
InChI Key |
OETINPRVLONCCD-CMDGGOBGSA-N |
Isomeric SMILES |
CCCSCC1=NN=C2N1N=C(S2)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CCCSCC1=NN=C2N1N=C(S2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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